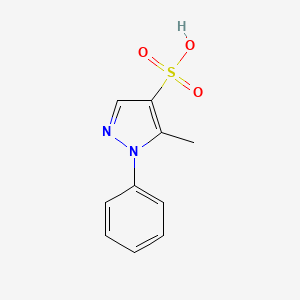

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

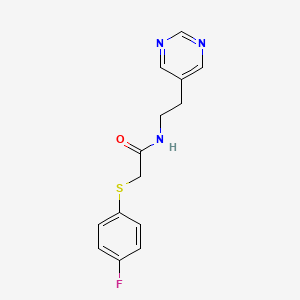

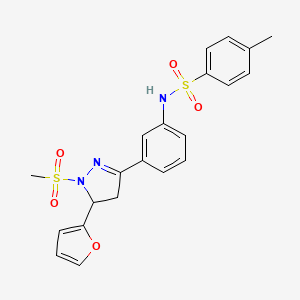

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is a chemical compound with the molecular formula C10H10N2O3S . It is a member of the pyrazole family, which are heterocyclic compounds with two nitrogen atoms in the 1- and 2-positions . Pyrazoles are basic elements for the design of drug-like compounds with multiple biological activities .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which contains two nitrogen atoms at the 1- and 2-positions . The pyrazole ring is substituted at the 5-position with a methyl group and at the 1-position with a phenyl group . The 4-position of the pyrazole ring is substituted with a sulfonic acid group .Scientific Research Applications

Synthesis and Biological Activity

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid derivatives have been synthesized for potential biological activities. For instance, a study by Vydzhak, Panchishin, and Brovarets (2017) described the alkylation of 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate, leading to the synthesis of phenyl pyrazolyl sulfides, which were further oxidized into sulfones and hydrolyzed into corresponding acids, suggesting potential biological activity (Vydzhak, Panchishin, & Brovarets, 2017). Kendre et al. (2013) synthesized a series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety, which demonstrated significant anti-inflammatory activity and effectiveness against microbial strains (Kendre, Landge, Jadhav, & Bhusare, 2013).

Structural and Spectral Investigations

The compound has been studied for its structural and spectral properties. Viveka et al. (2016) focused on combined experimental and theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, detailing its characterization through NMR, FT-IR spectroscopy, and X-ray diffraction techniques (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Synthesis Methodologies

Various methodologies for synthesizing related compounds have been explored. For instance, Niknam et al. (2010) employed silica-bonded S-sulfonic acid as a recyclable catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) (Niknam, Saberi, Sadegheyan, & Deris, 2010). Yao et al. (2021) designed and synthesized a novel class of pyrazole N-aryl sulfonate molecules, showing evident anti-inflammatory effects in preliminary animal experiments (Yao, Guo, Wang, Wang, & Xu, 2021).

Safety and Hazards

Future Directions

The future directions for research on 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid and similar compounds could involve the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a wide range of biological activities .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting or activating the target, depending on the specific structure of the compound .

Biochemical Pathways

Pyrazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid . These factors can include pH, temperature, and the presence of other molecules in the environment.

Properties

IUPAC Name |

5-methyl-1-phenylpyrazole-4-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-8-10(16(13,14)15)7-11-12(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMHYBRICVZOGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2436623.png)

![3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid](/img/structure/B2436633.png)

![4-(4-(dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol](/img/structure/B2436634.png)

![2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone](/img/structure/B2436644.png)

![3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2436645.png)